1-chloro-3-(3,5-difluorophenyl)propan-2-one
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Overview
Description
1-chloro-3-(3,5-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . It is also known by its IUPAC name, 1-chloro-3-(3,5-difluorophenyl)acetone . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-chloro-3-(3,5-difluorophenyl)propan-2-one typically involves the reaction of 3,5-difluorobenzaldehyde with chloroacetone under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-chloro-3-(3,5-difluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
1-chloro-3-(3,5-difluorophenyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-3-(3,5-difluorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-chloro-3-(3,5-difluorophenyl)propan-2-one can be compared with other similar compounds such as:
1-chloro-3-phenylpropan-2-one: Lacks the fluorine atoms, resulting in different chemical and biological properties.
1-chloro-3-(4-fluorophenyl)propan-2-one: Contains only one fluorine atom, which may affect its reactivity and stability.
1-chloro-3-(3,5-dichlorophenyl)propan-2-one: Contains chlorine atoms instead of fluorine, leading to different electronic and steric effects.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of fluorine atoms .
Properties
CAS No. |
1221343-06-1 |
---|---|
Molecular Formula |
C9H7ClF2O |
Molecular Weight |
204.6 |
Purity |
95 |
Origin of Product |
United States |
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